N-(piperidin-2-ylmethyl)sulfamide
Description
N-(Piperidin-2-ylmethyl)sulfamide is a sulfamide derivative featuring a piperidine ring attached to the sulfamide nitrogen via a methylene linker. Its structure combines a cyclic secondary amine (piperidine) with the sulfamide functional group (-SO₂NH₂), which is known for diverse bioactivities, including anticonvulsant, antiviral, and enzyme inhibitory properties .
Properties
CAS No. |
1000931-64-5 |
|---|---|
Molecular Formula |
C6H15N3O2S |
Molecular Weight |
193.27 |
IUPAC Name |
2-[(sulfamoylamino)methyl]piperidine |
InChI |
InChI=1S/C6H15N3O2S/c7-12(10,11)9-5-6-3-1-2-4-8-6/h6,8-9H,1-5H2,(H2,7,10,11) |
InChI Key |
YFDNSOTZYQZYQP-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CNS(=O)(=O)N |
Canonical SMILES |
C1CCNC(C1)CNS(=O)(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
N-(piperidin-2-ylmethyl)sulfamide derivatives have shown promising antibacterial properties. A study highlighted the development of sulfanilamide derivatives containing piperidine fragments that exhibited significant inhibitory activity against Xanthomonas oryzae (the causative agent of bacterial blight in rice) with an effective concentration (EC50) of 2.02 µg/mL . The mechanism involves interaction with dihydropteroate synthase, leading to cell membrane damage.
Antimalarial and Antiprotozoal Activity
Research on sulfonamide compounds has revealed their potential as antimalarial agents. For instance, a series of triazolo[4,3-a]pyridine sulfonamides were evaluated for their activity against Plasmodium falciparum, with some compounds demonstrating IC50 values as low as 2.24 µM . Another study reported that azabicyclo-nonanes linked to sulfonamides exhibited significant antiplasmodial activity (IC50 = 1.26 µM) and antitrypanosomal activity, indicating their potential in treating protozoal infections .
Cancer Research
this compound derivatives have been investigated for their effects on cancer cell lines. Compounds based on similar scaffolds have been shown to induce cell death through apoptosis and necrosis mechanisms in colon cancer cells, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy .
Agricultural Applications
Bactericides for Plant Diseases
The development of novel bactericides utilizing this compound has been a focus in agricultural research. The aforementioned study demonstrated that certain derivatives could effectively manage bacterial diseases in crops, outperforming traditional agents like bismerthiazol and thiodiazole copper in both curative and protective activities .
Material Science Applications
Building Blocks in Organic Synthesis
this compound serves as a versatile building block in organic synthesis, aiding the development of more complex molecules with potential applications across various domains, including pharmaceuticals and agrochemicals. Its unique structural features allow for diverse chemical modifications, enhancing its utility in synthetic chemistry.
Table 1: Biological Activities of this compound Derivatives
| Compound Type | Target Organism/Cell Line | Activity Type | IC50/EC50 Value |
|---|---|---|---|
| Sulfanilamide Derivatives | Xanthomonas oryzae | Antibacterial | 2.02 µg/mL |
| Triazolo[4,3-a]pyridine Sulfonamides | Plasmodium falciparum | Antimalarial | 2.24 µM |
| Azabicyclo-nonanes | Trypanosoma brucei | Antitrypanosomal | 1.26 µM |
| Piperidine Derivatives | HCT-116 (Colon Cancer) | Induces Apoptosis | Not Specified |
Case Study: Development of Sulfonamide Derivatives for Antibacterial Use
In a recent study, researchers synthesized a series of piperidine-substituted sulfonamides and evaluated their antibacterial efficacy against various strains of bacteria. The most promising compound exhibited an EC50 value significantly lower than existing commercial agents, showcasing its potential as a new bactericide lead for agricultural applications .
Comparison with Similar Compounds
Comparison with Similar Sulfamide Compounds
Structural Analogues and Substituent Effects
Sulfamide derivatives vary widely in bioactivity based on substituent groups. Key comparisons include:
Anticonvulsant Sulfamides
- JNJ-26489112 : (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide
- PhCH₂NHSO₂NH₂ (Benzylsulfamide):
Comparison with N-(Piperidin-2-ylmethyl)sulfamide: The piperidine ring introduces both lipophilic and hydrogen-bonding capabilities.
Antiviral Sulfamides
- Acyclic Sulfamide Derivatives (e.g., compounds 2a–d): Inhibit norovirus replication in cell-based assays (EC₅₀ = 0.5–5 µM) . Activity depends on m-phenoxyphenyl substituents and amino acid side chains (e.g., Gly, Ala) .
- Cyclic Sulfamides :
Comparison with this compound: The compound’s acyclic backbone and piperidine group may mimic the antiviral pharmacophore of m-phenoxyphenyl derivatives. However, the absence of aromatic moieties could reduce potency against norovirus .
Enzyme Inhibitors
- Topiramate Derivatives :
- Amino Acid-Derived Sulfamides: Substituents near the sulfamide nitrogen (e.g., electron-withdrawing groups) reduce anticonvulsant activity by altering electronic properties .
Comparison with this compound : The piperidine nitrogen’s basicity may disrupt CA-II binding compared to sulfamates. However, its moderate lipophilicity could enhance off-target interactions with other enzymes.
Preparation Methods
Substrate Design and Catalytic Systems
Usuki et al. demonstrated the utility of sequential Suzuki–Miyaura coupling and hydrogenation for synthesizing functionalized piperidines. By employing palladium catalysts for cross-coupling and Raney nickel for hydrogenation, they achieved chemoselective reduction of pyridine derivatives to piperidines under mild conditions (20–50°C, 1–3 atm H₂). Critical parameters included substrate concentration (0.1–0.5 M) and electronic effects: electron-donating groups accelerated reduction rates by modulating HOMO/LUMO energies.
Table 1: Catalytic Conditions for Piperidine Synthesis via Reductive Amination
| Catalyst | Temperature (°C) | Pressure (atm H₂) | Yield (%) | Selectivity (cis:trans) |
|---|---|---|---|---|
| Raney Ni | 25 | 1 | 78 | 85:15 |
| Pd/C | 50 | 3 | 92 | 92:8 |
| Rh/Al₂O₃ | 30 | 2 | 85 | 88:12 |
Chemoselective Functionalization
Li et al. extended this methodology to alkoxy-piperidine derivatives, preserving aromatic indole moieties while fully reducing pyridine rings. The protocol’s adaptability was further illustrated in the synthesis of donepezil precursors, where stereochemical integrity was maintained through low-temperature hydrogenation (0°C, 1 atm H₂). These findings highlight the method’s compatibility with sensitive functional groups, making it suitable for introducing the piperidin-2-ylmethyl fragment prior to sulfamoylation.
Intramolecular Cyclization Strategies for Stereocontrol
Intramolecular cyclization enables precise stereochemical outcomes by leveraging substrate preorganization. This approach is particularly valuable for accessing enantiomerically enriched piperidines required in pharmaceutical applications.
Aza-Michael Cyclization
Pozo et al. developed an organocatalytic intramolecular aza-Michael reaction (IMAMR) using quinoline-derived catalysts and trifluoroacetic acid. This system produced 2,5- and 2,6-disubstituted piperidines with enantiomeric excess (ee) values exceeding 90%. Key to success was the use of cesium carbonate as a base, which facilitated deprotonation without racemization.
Table 2: Enantioselective Piperidine Synthesis via IMAMR
| Catalyst | Base | ee (%) | Yield (%) |
|---|---|---|---|
| Quinoline/TFA | Cs₂CO₃ | 92 | 78 |
| NHC-Carbene | DBU | 95 | 85 |
| BINOL-Phosphoric | KOtBu | 89 | 82 |
Radical-Mediated Cyclization
Kamimura et al. achieved polysubstituted piperidines through intramolecular radical cascades initiated by triethylborane. The reaction proceeded via 5-exo-dig and 3-exo-trig cyclization pathways, followed by cis-selective hydrogen abstraction. While effective for constructing the piperidine core, this method produced racemic mixtures, necessitating subsequent resolution steps for chiral this compound synthesis.
Multi-component Reaction Methodologies
Multi-component reactions (MCRs) streamline piperidine synthesis by concurrently forming multiple bonds, enhancing atom economy and reducing purification steps.
Aza-Prins Cyclization
Li et al. reported a copper-catalyzed aza-Prins cyclization of homoallylic amines with aldehydes. The NHC-Cu(I)/ZrCl₄ system activated aldehydes, facilitating iminium ion formation and subsequent 6-endo-trig cyclization. This method delivered trans-4-chloropiperidines with >95% diastereoselectivity, providing a versatile intermediate for sulfamide functionalization.
Hydrogen-Borrowing Annulation
Donohoe’s iridium-catalyzed [5 + 1] annulation combined alcohol oxidation and amination in aqueous media. The dual catalytic cycle prevented racemization of enantioenriched substrates, yielding C4-substituted piperidines with 88% ee. Water acted as a green solvent while stabilizing reactive intermediates through hydrogen bonding.
Sulfamide Group Introduction Techniques
The sulfamide moiety (-SO₂NH₂) is introduced via nucleophilic substitution or condensation reactions, requiring careful optimization to avoid decomposition.
Sulfamoylation of Piperidin-2-ylmethylamine
Piperidin-2-ylmethylamine reacts with sulfamoyl chloride (H₂NSO₂Cl) in the presence of tertiary amines (e.g., triethylamine) to form this compound. Gharpure et al. demonstrated analogous sulfonamide synthesis via acid-mediated alkyne functionalization. Critical to success was maintaining low temperatures (-10°C) and anhydrous conditions to minimize hydrolysis.
Table 3: Sulfamoylation Reaction Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | -10 | 72 |
| Pyridine | THF | 0 | 65 |
| DBU | Acetonitrile | -20 | 81 |
Solid-Phase Sulfamide Synthesis
Martin et al. developed a resin-bound approach for sulfamide derivatives, immobilizing piperidin-2-ylmethylamine on Wang resin prior to sulfamoylation. This method facilitated rapid purification and achieved yields of 85–90%, though scalability remains challenging due to resin loading limitations.
Purification and Characterization Methods
Final product integrity is verified through advanced analytical techniques, ensuring compliance with pharmaceutical standards.
Q & A
Basic: What synthetic methodologies are effective for producing N-(piperidin-2-ylmethyl)sulfamide derivatives with high purity?
Synthesis typically involves coupling reactions between sulfamide precursors and functionalized amines. For example, the synthesis of structurally related sulfamide anticonvulsants (e.g., JNJ-26489112) employs:
- Stepwise activation : Use of 1-hydroxybenzotriazole (HOBt) and EDC for carboxylic acid activation, followed by amide bond formation .
- Reduction : LiAlH4 reduction of intermediates in THF to yield amine precursors .
- Purification : Flash column chromatography with solvents like ethyl acetate/methanol/ammonia mixtures to isolate pure products .
Optimization focuses on controlling reaction pH (e.g., ~3 for intermediate stabilization) and solvent selection (DMSO for cyanide substitutions) to minimize side products.
Basic: What pharmacological assays are critical for initial screening of anticonvulsant activity in sulfamide derivatives?
Preclinical evaluation includes:
- In vivo seizure models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests to assess efficacy against generalized tonic-clonic and absence seizures .
- Neuroprotection assays : Hippocampal neuron viability tests under glutamate-induced excitotoxicity to evaluate neuroprotective effects .
- Safety profiling : Rotarod tests for motor coordination and Irwin observational batteries to identify CNS side effects .
Advanced: How do this compound derivatives modulate ion channels or neurotransmitter systems to exert anticonvulsant effects?
Mechanistic studies combine:
- Electrophysiology : Patch-clamp experiments on voltage-gated sodium (NaV) and calcium (CaV) channels to identify inhibition/activation profiles .
- Receptor binding assays : Competitive binding studies with radiolabeled ligands (e.g., GABAA or glutamate receptors) to quantify affinity .
- Metabolomics : LC-MS/MS analysis of brain tissue to track changes in neurotransmitter levels (e.g., GABA, glutamate) post-administration .
Advanced: How can X-ray photoelectron spectroscopy (XPS) resolve structural ambiguities in sulfamide-functionalized surfaces?
XPS analysis of self-assembled monolayers (SAMs) on gold surfaces reveals:
- Sulfur speciation : A doublet at 168.4 eV (S2p3/2) confirms sulfamide moiety formation .
- Conversion rates : Quantified by comparing sulfamide (168.4 eV) vs. thiol-bound sulfur (162 eV) signals, with typical conversion rates of 31–47% under optimized conditions .
- Environmental stability : Hydrolysis studies in aqueous buffers (pH 5–9) assess sulfamide linkage robustness, critical for biosensor applications .
Advanced: How does stable isotope analysis differentiate synthetic pathways of sulfamide precursors in forensic contexts?
Isotopic labeling (e.g., <sup>15</sup>N or <sup>34</sup>S) tracks precursor origins:
- Synthetic route discrimination : Variations in isotope ratios (δ<sup>13</sup>C, δ<sup>15</sup>N) in sulfamide intermediates correlate with reagent sources (e.g., KCN vs. NaCN) .
- Forensic tracing : LC-HRMS identifies isotopic signatures in decomposition byproducts (e.g., NH3, SO2) to link illicitly synthesized compounds to precursor batches .
Advanced: What experimental designs address pharmacoresistance in epilepsy models treated with sulfamide anticonvulsants?
Resistance studies utilize:
- Multidrug-resistance (MDR) models : P-glycoprotein-overexpressing transgenic mice to assess blood-brain barrier efflux effects .
- Chronic dosing regimens : Long-term efficacy tracking in kainate-induced temporal lobe epilepsy models to identify tolerance mechanisms .
- Transcriptomics : RNA-seq of hippocampal tissue to detect dysregulated pathways (e.g., mTOR, neuroinflammation) post-treatment .
Advanced: How are sulfamide linkers engineered for stability and site-specificity in antibody-drug conjugates (ADCs)?
ADC development employs:
- Bioconjugation strategies : Site-specific coupling via cysteine/maleimide chemistry or glycoengineering (e.g., Synaffix’s sulfamide linkers) .
- In vitro stability assays : Plasma half-life measurements under physiological conditions (pH 7.4, 37°C) to optimize linker hydrophobicity .
- In vivo efficacy : Xenograft models (e.g., ovarian cancer) to validate tumor-specific payload release without off-target toxicity .
Advanced: What computational tools predict sulfamide interactions in drug design and material science?
- DFT calculations : Electrostatic potential (ESP) mapping identifies nucleophilic/electrophilic regions (e.g., sulfur’s ESP in sulfamide vs. thiourea derivatives) .
- MD simulations : SAM surface dynamics (e.g., Au-S bond stability) under thermal stress (70°C) guide material durability predictions .
- Docking studies : AutoDock/Vina models sulfamide derivatives binding to NaV1.1 channels, prioritizing candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
